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Compound of Interest

Compound Name: N-Acetylcysteamine

Cat. No.: B073927 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and troubleshooting guidance for N-Acetylcysteine

(NAC) dosage considerations in animal toxicity studies.

Frequently Asked Questions (FAQs)
Q1: What are the typical LD50 values for NAC in common laboratory animals?

A1: The acute toxicity of NAC is generally low, especially when administered orally. However,

toxicity varies significantly with the route of administration. Intravenous and intraperitoneal

routes are associated with higher toxicity. Below is a summary of reported LD50 values.

Data Presentation: Acute Toxicity of N-Acetylcysteine (LD50 Values)
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Species
Route of
Administration

LD50 Value Reference(s)

Rat Oral >5,050 mg/kg [1]

Rat Oral (fasted) ~6,600 mg/kg [2]

Rat Intraperitoneal 1,205 mg/kg [1][3]

Rat Intravenous 1,140 mg/kg [1]

Mouse Oral >4,400 mg/kg [1]

Mouse Intraperitoneal 400 - 800 mg/kg [1]

Mouse Intravenous 3,800 mg/kg [1]

Mouse (Male) Intraperitoneal 800 mg/kg [3]

Mouse (Female) Intraperitoneal 933 mg/kg [3]

Dog Oral 1 g/kg [4]

Q2: What are some key considerations for oral NAC toxicity studies in rats?

A2: Long-term oral administration of NAC in rats has been studied. In an 18-month study,

doses up to 1,000 mg/kg/day did not show evidence of carcinogenic potential.[1] A 30-day

study in Sprague-Dawley rats with oral gavage doses of 600 or 1200 mg/kg/day showed no

significant differences in body weight or organ histopathology (stomach, small intestine, liver,

kidneys, spleen, thymus, and lungs).[5] However, serum alanine aminotransferase (ALT)

activities were significantly elevated at these doses.[5]

Q3: Are there any known reproductive toxicity effects of NAC in animals?

A3: Yes, reproductive toxicity has been observed, particularly with intravenous administration at

high doses. In a study with female Sprague-Dawley rats, intravenous administration of NAC at

100, 300, and 1000 mg/kg/day was investigated.[6][7] Infertility was observed in the 1000

mg/kg/day group, which was linked to changes in the zona pellucida of the oocytes.[6][7]

Conversely, oral NAC administration appears safer in this regard.[1] Teratogenicity studies in

rats at oral doses up to 2000 mg/kg/day and in rabbits at oral doses up to 1000 mg/kg/day did

not show teratogenic effects.[8]
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Data Presentation: Reproductive and Developmental Toxicity of N-Acetylcysteine

Species Route Dosage Findings Reference(s)

Rat (Female) Intravenous
100, 300, 1000

mg/kg/day

Infertility

observed at 1000

mg/kg/day,

associated with

zona pellucida

changes.

[6][7]

Rat (Male) Oral
250, 500, 1000

mg/kg/day

Decreased

sperm counts at

>500 mg/kg and

dose-related

decrease in

mating

performance.

[2]

Rat Oral
500, 1000, 2000

mg/kg/day

No teratogenic

effects observed.
[8]

Rabbit Oral
250, 500, 1000

mg/kg/day

No teratogenic

effects observed.
[8]

Troubleshooting Guide
Problem: Observed unexpected weight loss in mice during a long-term NAC study.

Possible Cause: High doses of NAC in drinking water have been shown to impair body weight

gain in young, growing mice.[9][10]

Solution:

Re-evaluate Dosage: Consider if the current dose is too high for the age and strain of the

mice.

Monitor Food and Water Intake: Ensure that the taste of NAC in the drinking water is not

causing aversion and leading to reduced consumption.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://academic.oup.com/biolreprod/article-abstract/69/1/242/2712998
https://pubmed.ncbi.nlm.nih.gov/12620935/
https://www.ema.europa.eu/en/documents/mrl-report/acetyl-cysteine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2004/21-539_Acetadote_Pharmr.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2004/21-539_Acetadote_Pharmr.pdf
https://pubmed.ncbi.nlm.nih.gov/28887840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5709333/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alternative Administration Route: If feasible for the study design, consider oral gavage to

ensure accurate dosing and bypass potential taste aversion.

Problem: Elevated liver enzymes (e.g., ALT) in rats following oral NAC administration without

visible histopathological changes.

Possible Cause: This can be a transient effect of NAC administration.[5] NAC's primary role is

to replenish glutathione (GSH) stores, a process heavily centered in the liver.[11] High doses

may temporarily stress hepatocytes.

Solution:

Time-Course Analysis: If possible, include interim blood collection points to determine if the

enzyme elevation is transient or progressive.

Lower Dosage Groups: Ensure the study includes a range of doses to identify a no-

observed-adverse-effect level (NOAEL).

Correlate with Other Markers: Assess other markers of liver function and oxidative stress to

get a more complete picture of the hepatic effects.

Experimental Protocols
Key Experiment: Acute Oral Toxicity Study (LD50 Determination) in Rats

This protocol is based on general principles for acute toxicity testing, such as those outlined by

the OECD.

Test Guideline: OECD Test Guideline 401 (or similar).

Animals: Young adult albino rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old.

Both sexes should be used.

Procedure:

Animals are fasted overnight prior to dosing.

A single, high dose of N-acetylcysteine is administered by oral gavage.
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A control group receives the vehicle (e.g., deionized water).

Animals are observed for clinical signs of toxicity and mortality for at least 14 days.

Body weights are recorded weekly.

At the end of the observation period, a gross necropsy is performed on all surviving

animals.

Endpoint: Determination of the median lethal dose (LD50).[1]

Visualizations
Signaling Pathway: NAC's Role in Glutathione Synthesis and Detoxification
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Caption: NAC's primary mechanism involves providing cysteine for glutathione (GSH)

synthesis, which detoxifies harmful metabolites.

Experimental Workflow: General Animal Toxicity Study

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/Unraveling_the_Toxicological_Profile_of_N_Acetylcysteine.pdf
https://www.benchchem.com/product/b073927?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design
(Species, Dose, Route, Duration)

Animal Acclimatization

Randomization into
Treatment Groups

NAC Administration
(e.g., Oral Gavage)

Clinical Observation
(e.g., Body Weight, Behavior)

Biological Sampling
(Blood, Urine)

Euthanasia & Necropsy

Histopathology &
Data Analysis

Toxicity Profile
(NOAEL, LOAEL)

Click to download full resolution via product page

Caption: A typical workflow for conducting an animal toxicity study with NAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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